8-Methyl-1,5-naphthyridin-4(1H)-one: Structural Dynamics, Synthesis, and Advanced Applications
8-Methyl-1,5-naphthyridin-4(1H)-one: Structural Dynamics, Synthesis, and Advanced Applications
Core Structural Paradigm & Tautomeric Equilibria
The compound 8-Methyl-1,5-naphthyridin-4(1H)-one (CAS: 1099792-23-0) represents a highly specialized bicyclic heterocyclic scaffold [1]. Structurally derived from the fusion of two pyridine rings, the 1,5-naphthyridine core offers an electron-deficient system with unique coordination and hydrogen-bonding capabilities.
A critical feature of this molecule is its lactam-lactim tautomerism . In polar solvents and physiological conditions, the molecule predominantly exists as the lactam (4(1H)-one), maximizing resonance stabilization through the amide-like conjugated system. However, in the presence of transition metals or basic media, the equilibrium shifts toward the lactim form (8-methyl-1,5-naphthyridin-4-ol). This tautomeric flexibility is the cornerstone of its utility in materials science, where the deprotonated lactim acts as a rigid, bidentate N,O-chelating ligand.
The inclusion of the 8-methyl group is not merely a structural variation; it acts as a strategic steric director. In synthesis, it enforces regioselectivity. In solid-state applications (such as OLEDs), it provides steric shielding that prevents detrimental intermolecular
Fig 1. Lactam-lactim tautomerization and subsequent N,O-bidentate metal chelation mechanism.
Physicochemical & Electronic Profiling
Accurate characterization of 8-Methyl-1,5-naphthyridin-4(1H)-one is essential for downstream applications in both medicinal chemistry and optoelectronics. The following table summarizes its core quantitative data.
| Property | Value / Description |
| Chemical Name | 8-Methyl-1,5-naphthyridin-4(1H)-one |
| Synonyms | 8-Methyl-1,5-naphthyridin-4-ol; 4-Hydroxy-8-methyl-1,5-naphthyridine |
| CAS Registry Number | 1099792-23-0 |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| Topological Polar Surface Area (TPSA) | ~41.5 Ų (Lactam) / ~45.6 Ų (Lactim) |
| Hydrogen Bond Donors | 1 (in Lactam form) |
| Hydrogen Bond Acceptors | 2 |
| Chelation Geometry | 5-membered metallacycle (via N5 and C4-O⁻) |
Regioselective Synthesis Architecture
The synthesis of 1,5-naphthyridines via the classical Gould-Jacobs reaction often suffers from poor regioselectivity, yielding mixtures of 1,5- and 1,7-isomers when cyclizing 3-aminopyridines [3].
To achieve absolute regioselectivity for the 8-methyl-1,5-naphthyridine scaffold, the starting material must be strategically chosen. By utilizing 3-amino-4-methylpyridine , the C4 position of the pyridine ring is sterically blocked by the methyl group. Consequently, the electrophilic aromatic substitution during thermal cyclization is forced exclusively toward the C2 position, yielding the pure 1,5-naphthyridine architecture.
Self-Validating Experimental Protocol
Note: This protocol incorporates in-process quality control (IPQC) to ensure systemic validation at each step.
Step 1: Condensation
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Combine 1.0 equivalent of 3-amino-4-methylpyridine with 1.1 equivalents of diethyl ethoxymethylenemalonate (EMME).
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Heat the neat mixture to 110°C for 2 hours under a short-path distillation setup to remove the ethanol byproduct.
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Validation Check: Analyze the crude intermediate via ¹H-NMR. Success is confirmed by the presence of a distinct doublet at ~8.5 ppm (vinyl proton) coupling with an exchangeable NH proton at ~11.0 ppm.
Step 2: Thermal Cyclization
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Dissolve the acyclic intermediate in Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether). Causality: Dowtherm A provides the high boiling point (~258°C) and inert environment necessary to overcome the high activation energy of cyclizing an electron-deficient pyridine ring.
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Heat the solution to 250°C for 45 minutes. Cool to room temperature and precipitate the ester intermediate using hexanes.
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Validation Check: The ¹H-NMR must show the disappearance of the enamine doublet and the emergence of a new aromatic singlet corresponding to the C2 proton of the newly formed naphthyridine ring.
Step 3: Saponification & Decarboxylation
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Reflux the isolated ester in 10% aqueous NaOH for 2 hours to hydrolyze the ester to the corresponding carboxylic acid. Acidify with HCl to precipitate the intermediate.
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Suspend the dried carboxylic acid in diphenyl ether and heat to 250°C to induce decarboxylation.
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Validation Check: The reaction is complete when CO₂ evolution (bubbling) ceases. Final validation via FTIR will show the complete loss of the broad carboxylic O-H stretch and the ester carbonyl (~1720 cm⁻¹), leaving only the lactam C=O stretch at ~1650 cm⁻¹.
Fig 2. Regioselective Gould-Jacobs synthesis pathway for 8-Methyl-1,5-naphthyridin-4(1H)-one.
Advanced Applications: From Optoelectronics to Therapeutics
Optoelectronics and OLEDs
The lactim tautomer of this compound (8-methyl-1,5-naphthyridin-4-ol) has proven highly effective as an ancillary ligand in the development of phosphorescent organic light-emitting diodes (OLEDs). When coordinated to Iridium(III) alongside main ligands like 4-(4-(trifluoromethyl)phenyl)quinazoline, the resulting complexes achieve pure red emissions (626–630 nm) [4].
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Mechanistic Causality: The bidentate N,O-chelation creates a highly rigid metallacycle. The 8-methyl group provides critical steric bulk that suppresses metal-metal-to-ligand charge transfer (MMLCT) and intermolecular quenching. This results in exceptional photoluminescence quantum yields (PLQYs up to 93.4%) and an external quantum efficiency (EQE) exceeding 31%—among the highest reported for pure red Ir(III) complexes [4].
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Photovoltaics: Aluminum chelates of this compound (AlmND3) are utilized as exciton-blocking layers (EBL) in organic photovoltaics. The rigid, ball-like structure imparts a high glass transition temperature (
) and high electron mobility, significantly prolonging device lifetime compared to standard materials like bathocuproine (BCP)[2].
Medicinal Chemistry
In drug development, the 1,5-naphthyridine core serves as a superior bioisostere for quinoline. The introduction of the second nitrogen atom (N5) slightly lowers the overall lipophilicity (LogP) and provides an additional hydrogen-bond acceptor vector, which is highly advantageous for targeting the hinge region of kinase enzymes. Furthermore, the 8-methyl group acts as a "magic methyl," locking the molecule into a favorable bioactive conformation and filling small hydrophobic sub-pockets within the target receptor, thereby enhancing binding affinity and selectivity.
References
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Lu, G.-Z., Zhu, Q., Liu, L., & Zhang, H. (2019). Pure Red Iridium(III) Complexes Possessing Good Electron Mobility with 1,5-Naphthyridin-4-ol Derivatives for High-Performance OLEDs with an EQE over 31. ACS Applied Materials & Interfaces, 11(22), 20192-20199.[Link]
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Journal of Materials Chemistry (RSC Publishing). (2012). 4-Hydroxy-8-methyl-1,5-naphthyridine aluminium chelate: a morphologically stable and efficient exciton-blocking material for organic photovoltaics with prolonged lifetime.[Link]
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Brown, D. J. (2008). The Naphthyridines: The Chemistry of Heterocyclic Compounds. John Wiley & Sons.[Link]
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BuyersGuideChem. (2025). 8-Methyl-1H-[1,5]naphthyridin-4-one | 1099792-23-0.[Link]
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- 2. 4-Hydroxy-8-methyl-1,5-naphthyridine aluminium chelate: a morphologically stable and efficient exciton-blocking material for organic photovoltaics with prolonged lifetime - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 4. Pure Red Iridium(III) Complexes Possessing Good Electron Mobility with 1,5-Naphthyridin-4-ol Derivatives for High-Performance OLEDs with an EQE over 31 - PubMed [pubmed.ncbi.nlm.nih.gov]
